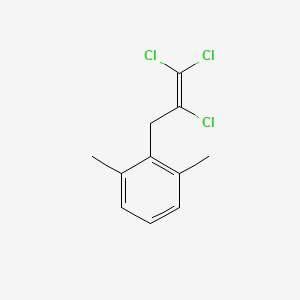
1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups and a trichloropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where 1,3-dimethylbenzene (m-xylene) reacts with 2,3,3-trichloropropene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The trichloropropenyl group can be reduced to form a propyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
Oxidation: 1,3-Dimethyl-2-(2,3,3-tricarboxyprop-2-en-1-yl)benzene.
Reduction: 1,3-Dimethyl-2-(2,3,3-propyl)benzene.
Substitution: 1,3-Dimethyl-2-(2,3,3-substituted-prop-2-en-1-yl)benzene.
Scientific Research Applications
1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trichloropropenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The benzene ring and methyl groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene (m-xylene): Lacks the trichloropropenyl group, making it less reactive.
1,3-Dimethyl-2-(2,3-dichloroprop-2-en-1-yl)benzene: Similar structure but with fewer chlorine atoms, leading to different reactivity and properties.
1,3-Dimethyl-2-(2,3,3-trifluoroprop-2-en-1-yl)benzene: Fluorine atoms instead of chlorine, resulting in different electronic and steric effects.
Uniqueness
1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is unique due to the presence of the trichloropropenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of methyl groups and a trichloropropenyl group on the benzene ring makes this compound a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
62798-92-9 |
|---|---|
Molecular Formula |
C11H11Cl3 |
Molecular Weight |
249.6 g/mol |
IUPAC Name |
1,3-dimethyl-2-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C11H11Cl3/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5H,6H2,1-2H3 |
InChI Key |
NFONBFULQNVROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibutyl[(2-carboxybenzoyl)oxy]stannyl](/img/structure/B14520373.png)
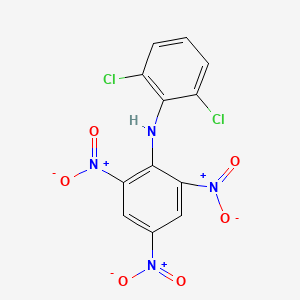
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14520381.png)
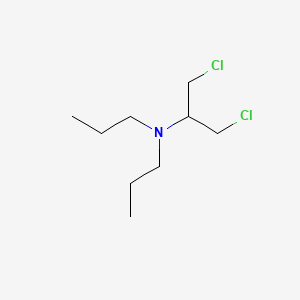
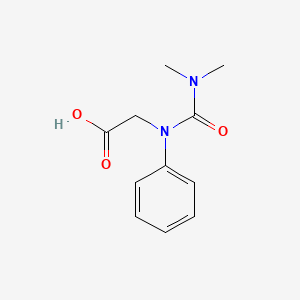
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[[3-[[[3-[(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-methoxyphenyl]sulfonyl]amino]phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B14520409.png)
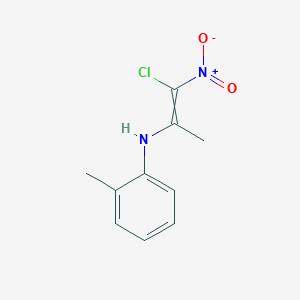
![2-[1-(Methylamino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B14520417.png)
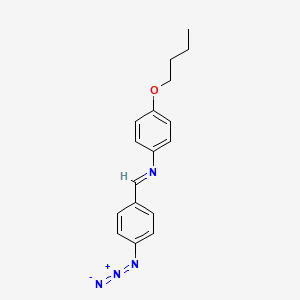
![10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14520425.png)
![Acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-3-yl]methanol](/img/structure/B14520426.png)
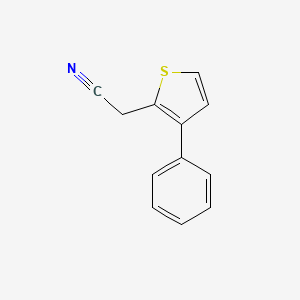
silane](/img/structure/B14520441.png)
